![molecular formula C16H18N2O3S2 B5224839 N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Abbott Laboratories and has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins that are critical for their survival.
Mécanisme D'action
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide induces apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins in the Bcl-2 family. The anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins, such as Bax and Bak. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of the anti-apoptotic proteins, preventing their interaction with the pro-apoptotic proteins and leading to activation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have minimal toxicity in normal cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been found to be effective in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin, in inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide research. One area of focus is the development of more potent and selective inhibitors of the Bcl-2 family proteins. Another area of research is the identification of biomarkers that can predict response to N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide treatment. Additionally, there is interest in exploring the use of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide involves multiple steps and requires specialized equipment and reagents. The first step involves the condensation of 4-aminobenzene sulfonamide with 3-bromothiophene in the presence of a palladium catalyst. This reaction produces the intermediate 4-(aminosulfonyl)benzyl)-3-bromothiophene, which is then reacted with 3-mercapto propionic acid in the presence of a base to yield N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by targeting specific proteins that are critical for their survival, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are members of the B-cell lymphoma 2 (Bcl-2) family, which regulates apoptosis in cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of these proteins, preventing their interaction with pro-apoptotic proteins and leading to activation of the apoptotic pathway.
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)12-18-16(19)10-11-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZRVDDANIPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)

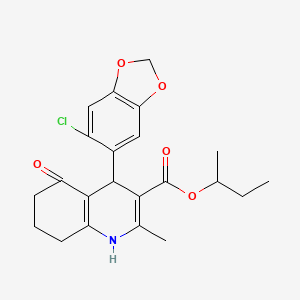

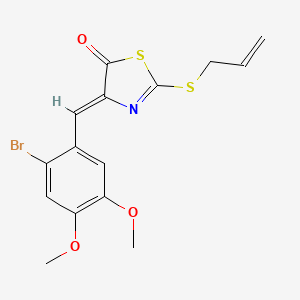
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
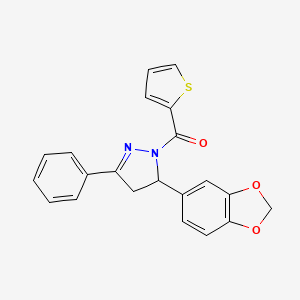
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
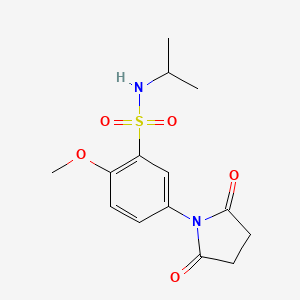
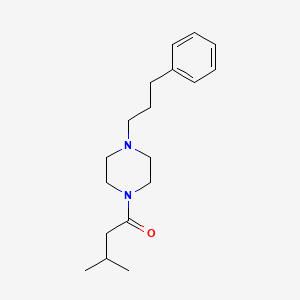
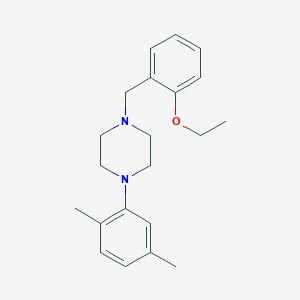
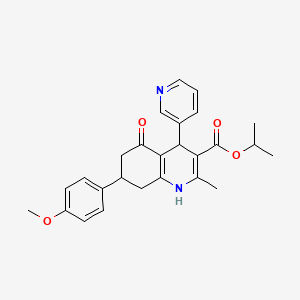
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)